molecular formula C14H14N2O4S B3899441 4-methoxy-N-phenyl-3-sulfamoylbenzamide

4-methoxy-N-phenyl-3-sulfamoylbenzamide

Cat. No.: B3899441
M. Wt: 306.34 g/mol
InChI Key: MLOSUERAJVASOG-UHFFFAOYSA-N
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Description

4-methoxy-N-phenyl-3-sulfamoylbenzamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a methoxy group, a phenyl group, and a sulfamoyl group attached to a benzamide core. This compound has garnered interest due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Properties

IUPAC Name

4-methoxy-N-phenyl-3-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-12-8-7-10(9-13(12)21(15,18)19)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOSUERAJVASOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-phenyl-3-sulfamoylbenzamide typically involves the reaction of 4-methoxybenzoic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 4-methoxybenzoic acid and the amino group of aniline .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-phenyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-phenyl-3-sulfamoylbenzamide.

    Reduction: Formation of 4-methoxy-N-phenyl-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methoxy-N-phenyl-3-sulfamoylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-phenyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of aqueous humor in the eye, which is beneficial in treating glaucoma . The compound’s sulfamoyl group plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-phenyl-3-aminobenzamide: Similar structure but with an amino group instead of a sulfamoyl group.

    4-methoxy-N-phenyl-3-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a sulfamoyl group.

    4-methoxy-N-phenyl-3-nitrobenzamide: Similar structure but with a nitro group instead of a sulfamoyl group.

Uniqueness

4-methoxy-N-phenyl-3-sulfamoylbenzamide is unique due to its sulfamoyl group, which imparts specific chemical and biological properties. This group enhances its solubility and binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry .

Q & A

Basic: What are the common synthetic routes for 4-methoxy-N-phenyl-3-sulfamoylbenzamide, and what coupling agents are most effective?

The synthesis typically involves coupling 3-sulfamoyl-4-methoxybenzoic acid derivatives with substituted anilines. A widely used method employs carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group. For example, Al-Sharify et al. (2015) achieved high yields by reacting 2-methoxy-4-methylbenzoic acid with 4-chloroaniline at -50°C under DCC/HOBt catalysis . Alternative routes may use 4-dimethylaminopyridine (DMAP) as a catalyst to enhance nucleophilic attack efficiency, as seen in analogous benzamide syntheses . Key considerations include solvent polarity (e.g., dichloromethane or DMF) and inert atmospheres to prevent side reactions.

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying connectivity and functional groups. For instance, 1H^1H-NMR can resolve methoxy protons (~3.8 ppm) and sulfamoyl NH signals (~7.5-8.5 ppm). 13C^{13}C-NMR confirms carbonyl carbons (~165-170 ppm) and aromatic ring environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error), while FTIR identifies sulfonamide (1320-1160 cm1^{-1}) and amide (1650 cm1^{-1}) stretches . Purity is assessed via HPLC with UV detection, using C18 columns and acetonitrile/water gradients .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

The Integrated Computational-Experimental Design and Discovery (ICReDD) approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict optimal conditions. For example, reaction path searches can identify temperature-sensitive steps (e.g., avoiding decomposition above 60°C) or solvent effects (e.g., ethanol vs. DMF polarity). Kinetic Monte Carlo simulations may refine reagent stoichiometry, reducing side products like hydrolyzed intermediates . A case study by Doherty and Sandoval (2023) used computational screening to prioritize hypochlorite-mediated cyclization conditions, achieving 91% yield in triazolo-pyridine analogs .

Advanced: How should researchers resolve contradictions in spectroscopic data for sulfamoylbenzamide analogs?

Discrepancies in NMR or MS data often arise from tautomerism , solvent effects , or impurity co-elution . For example, sulfamoyl NH protons may appear broadened or split due to hydrogen bonding with DMSO-d6_6. To address this:

  • Perform variable-temperature NMR to stabilize tautomers.
  • Use COSY and HSQC to assign overlapping aromatic signals.
  • Validate via LC-MS/MS to rule out isobaric impurities.
    A study on N-(4-hydroxyphenyl)-2-methoxybenzamide resolved ambiguous NOESY correlations by comparing computed vs. experimental 13C^{13}C-NMR shifts . For mass spectral anomalies, isotopic pattern analysis (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl ratios) can confirm halogenated byproducts .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

Yield optimization requires stepwise reaction monitoring and intermediate stabilization :

  • TLC tracking (e.g., silica gel with UV-active spots) identifies incomplete coupling steps .
  • Protecting groups (e.g., benzyl for methoxy or sulfonamide moieties) prevent undesired side reactions during acidic/basic conditions .
  • Flow chemistry improves heat/mass transfer in exothermic steps (e.g., DCC-mediated couplings), as demonstrated in industrial-scale benzamide syntheses .
    Al-Rufaie (2016) achieved 85% yield in sulfonamide-metal complexes by adjusting pH to 7.5–8.0 during precipitation, minimizing hydrolysis .

Basic: What biological activities are associated with this compound scaffolds?

While direct data on this compound is limited, structurally related sulfamoylbenzamides exhibit antimicrobial and enzyme inhibitory activity. For example, analogs with electron-withdrawing groups (e.g., chloro, nitro) showed MIC values of 2–8 µg/mL against S. aureus due to sulfonamide-mediated folate pathway disruption . Others inhibit carbonic anhydrase IX (IC50_{50} ~50 nM), relevant in cancer therapeutics . Activity is often modulated by substituent position: para-methoxy enhances solubility, while ortho-substituents sterically hinder target binding .

Advanced: How can kinetic analysis elucidate the reaction mechanism of sulfamoylbenzamide derivatization?

Stopped-flow UV-Vis or in situ IR spectroscopy tracks intermediate formation rates. For example, monitoring the disappearance of the carboxylate peak (1710 cm1^{-1}) during DCC activation reveals first-order kinetics with kobsk_{\text{obs}} ~103^{-3} s1^{-1}. Isotope labeling (e.g., 18O^{18}O) in the amide carbonyl can distinguish between concerted vs. stepwise mechanisms. A study on N-cyclopentylbenzamide derivatives used Eyring plots to identify a ΔG^‡ of 85 kJ/mol, consistent with a tetrahedral intermediate mechanism .

Advanced: What are the challenges in scaling up sulfamoylbenzamide synthesis, and how are they addressed?

Scale-up challenges include:

  • Exothermic reactions : Mitigated via jacketed reactors and controlled reagent addition rates .
  • Particle aggregation : Addressed by anti-solvent crystallization with ultrasound-assisted nucleation .
  • Purification complexity : Simulated moving bed (SMB) chromatography separates diastereomers or regioisomers .
    A pilot-scale synthesis of triazolo-pyridines achieved 85% purity via continuous flow extraction and in-line FTIR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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